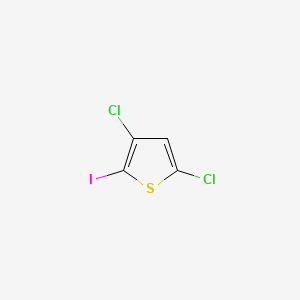
(R)-3-Aminopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-aminopentan-1-ol is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on the third carbon of a pentane chain. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3R)-3-aminopentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as (3R)-3-aminopent-2-en-1-ol, using a chiral catalyst. This method ensures the selective formation of the (3R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-aminopentan-1-ol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-aminopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: (3R)-3-aminopentan-2-one or (3R)-3-aminopentanal.
Reduction: (3R)-3-aminopentane.
Substitution: (3R)-3-chloropentan-1-ol or (3R)-3-bromopentan-1-ol.
Aplicaciones Científicas De Investigación
(3R)-3-aminopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-aminopentan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, binding to the active site of an enzyme and undergoing a chemical transformation. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with the enzyme’s active site, facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-aminopentan-1-ol: The enantiomer of (3R)-3-aminopentan-1-ol with opposite spatial configuration.
3-aminopentane: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-hydroxypentan-1-amine: Similar structure but with the amino and hydroxyl groups on different carbons.
Uniqueness
(3R)-3-aminopentan-1-ol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. Its dual functional groups (amino and hydroxyl) allow for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H13NO |
|---|---|
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
(3R)-3-aminopentan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Clave InChI |
GMQNGMZJGKHTIA-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](CCO)N |
SMILES canónico |
CCC(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


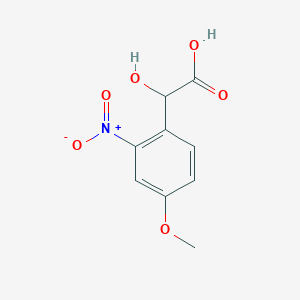
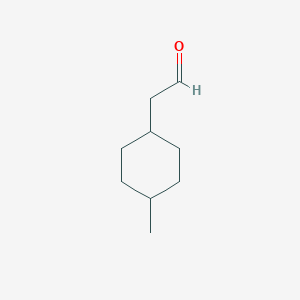
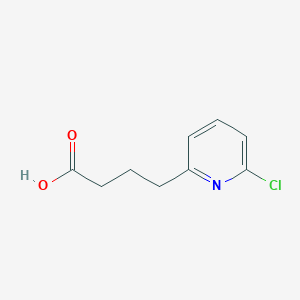
![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)
![tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13549453.png)

![1-{[(4S)-1-[(2R)-3-cyclohexyl-2-methylpropanoyl]-4-hydroxy-3,3-dimethylpiperidin-4-yl]methyl}-4-(2-fluorophenyl)-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B13549465.png)
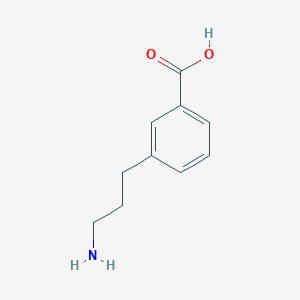
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
